4-Iodoisoxazol

Descripción general

Descripción

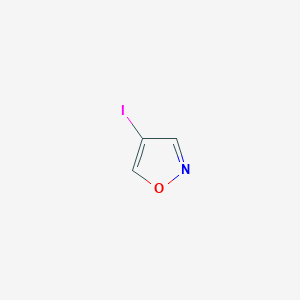

4-Iodoisoxazole is a halogenated derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. Isoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Aplicaciones Científicas De Investigación

4-Iodoisoxazole has a wide range of applications in scientific research, including:

Medicinal Chemistry: It serves as a key intermediate in the synthesis of biologically active compounds, such as nonsteroidal anti-inflammatory drugs (e.g., valdecoxib).

Organic Synthesis: Used in the construction of combinatorial libraries of heterocyclic compounds for drug discovery.

Material Science: Functionalized isoxazoles are explored for their liquid crystalline properties and potential use in advanced materials.

Mecanismo De Acción

Target of Action

4-Iodoisoxazole is a member of the isoxazole class of compounds, which are known to possess a wide range of biological activities .

Mode of Action

Many isoxazoles are known to interact with their targets through the labile n–o bond in the isoxazole ring . This bond can undergo cleavage, allowing the compound to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles, including 4-Iodoisoxazole, synthetically useful .

Biochemical Pathways

It’s known that many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . These activities suggest that isoxazoles likely interact with a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with isoxazoles , it can be inferred that 4-Iodoisoxazole may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the synthesis of isoxazoles has been carried out under various conditions, suggesting that the compound’s action could potentially be influenced by environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodoisoxazole typically involves the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of iodine chloride (ICl) under mild reaction conditions. This method yields 4-iodoisoxazoles in moderate to excellent yields . Another approach involves the palladium-catalyzed carbonylation of 4-iodoisoxazoles to introduce ester and amide groups into the isoxazole ring .

Industrial Production Methods: Industrial production of 4-iodoisoxazole often employs scalable and cost-effective methods, such as the use of cerium salts or iron salts as nitrating agents for the one-pot synthesis of 3-acylisoxazoles from alkynes and methyl ketones . These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodoisoxazole undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions are commonly used to form carbon-carbon bonds, leading to the synthesis of various trisubstituted isoxazoles.

Cycloaddition Reactions: The isoxazole ring can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides and unsaturated compounds.

Common Reagents and Conditions:

Iodine Chloride (ICl): Used for the cyclization of oximes to form 4-iodoisoxazoles.

Palladium Catalysts: Employed in cross-coupling reactions to introduce various substituents.

Nitrile Oxides: Utilized in cycloaddition reactions to construct the isoxazole ring.

Major Products Formed:

Trisubstituted Isoxazoles: Formed through cross-coupling reactions.

Functionalized Isoxazoles: Resulting from substitution and cycloaddition reactions.

Comparación Con Compuestos Similares

- 4-Fluoroisoxazole

- 4-Chloroisoxazole

- 4-Bromoisoxazole

Comparison: 4-Iodoisoxazole is unique among its halogenated counterparts due to the larger atomic size and higher reactivity of the iodine atom. This enhances its ability to participate in cross-coupling and substitution reactions, making it a more versatile intermediate in organic synthesis . Additionally, the iodine atom’s electron-withdrawing properties can influence the compound’s reactivity and stability, distinguishing it from other haloisoxazoles .

Actividad Biológica

4-Iodoisoxazole is a significant compound within the isoxazole class, known for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of 4-iodoisoxazole, supported by relevant research findings and case studies.

Overview of 4-Iodoisoxazole

4-Iodoisoxazole has the chemical formula CHINO and is characterized by its isoxazole ring structure substituted with an iodine atom at the 4-position. Isoxazoles are recognized for their role as intermediates in drug discovery and development due to their ability to interact with various biological targets.

Synthesis of 4-Iodoisoxazole

The synthesis of 4-iodoisoxazole has been achieved through various methods, primarily involving electrophilic cyclization. One notable method involves the use of Z-2-alkyn-1-one O-methyl oximes reacted with iodine monochloride (ICl), which allows for the selective formation of 3,5-disubstituted-4-iodoisoxazoles under mild conditions . This synthesis pathway is crucial as it facilitates the generation of a library of derivatives for further biological evaluation.

Table 1: Synthesis Methods for 4-Iodoisoxazole

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Electrophilic Cyclization | ICl, Z-O-methyl oximes | Mild conditions | High |

| Ullmann-type Reaction | Copper catalysts | Varies | Moderate |

Estrogen Receptor Modulation

Recent studies have highlighted the potential of 4-iodoisoxazole derivatives as ligands for estrogen receptors (ER). For instance, compounds derived from 4-iodoisoxazole have shown promising results in binding affinity assays, indicating their potential as nonsteroidal ER modulators. The structure-activity relationship (SAR) studies suggest that modifications at the 4-position can significantly influence binding affinity and selectivity .

Anticancer Properties

Research has also investigated the anticancer activity of isoxazole derivatives. A study demonstrated that certain fused isoxazoles, which include the 4-iodoisoxazole scaffold, exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

- Estrogenic Activity : A study evaluated a series of substituted isoxazoles, including those based on 4-iodoisoxazole, for their ability to activate ERα. The findings revealed that some derivatives had relative binding affinities (RBAs) comparable to known ER ligands, suggesting their potential therapeutic applications in hormone-related cancers .

- Anticancer Evaluation : Another investigation focused on the anticancer efficacy of synthesized isoxazoles against various tumor cell lines. Results indicated that specific substitutions on the isoxazole ring enhanced cytotoxicity, highlighting the importance of structural modifications in developing effective anticancer agents .

Propiedades

IUPAC Name |

4-iodo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INO/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKACOOKVHZFHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624187 | |

| Record name | 4-Iodo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847490-69-1 | |

| Record name | 4-Iodoisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847490-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic routes are available for 4-iodoisoxazoles?

A1: Several synthetic approaches have been explored for 4-iodoisoxazoles:

- 1,3-Dipolar Cycloaddition: This common method utilizes the reaction between a nitrile oxide and an alkyne. [, , , , ] One study showcased a tandem synthesis using 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine, negating the need for isolated 1-iodoalkynes. []

- Electrophilic Cyclization: This method utilizes 2-alkyn-1-one O-methyl oximes reacted with iodine monochloride (ICl) to generate 4-iodoisoxazoles. [, ]

- Halogenation of Isoxazoles: Existing isoxazoles can undergo C-4 halogenation using N-halosuccinimides (NBS, NCS, or NIS). [] This method may require strong acid catalysts depending on the isoxazole substituents.

Q2: What are the common applications of 4-iodoisoxazoles in organic synthesis?

A2: The iodine atom in 4-iodoisoxazoles serves as a versatile handle for further functionalization:

- Palladium-catalyzed Cross-Coupling Reactions: 4-iodoisoxazoles readily undergo Suzuki, Heck, and Sonogashira couplings to afford a variety of substituted isoxazoles. [, , , , , ] This enables the preparation of diversely substituted isoxazoles, including those with aryl, alkenyl, and alkynyl substituents.

- Synthesis of 3-Aryl-2,4-pentanediones: The isoxazole ring can be strategically cleaved to yield valuable building blocks. One example is the conversion of 4-aryl-3,5-dimethylisoxazoles to 3-aryl-2,4-pentanediones. [, ]

Q3: Are there any specific examples demonstrating the utility of 4-iodoisoxazoles in medicinal chemistry?

A3: Yes, research highlights the potential of 4-iodoisoxazoles in medicinal chemistry:

- Valdecoxib Synthesis: Electrophilic cyclization to produce 4-iodoisoxazoles provides a key step in an efficient synthesis of valdecoxib, a known COX-2 inhibitor. []

- COX-2 Inhibitor Development: Palladium-catalyzed coupling reactions utilizing 5-alkylthio-3-aryl-4-iodoisoxazoles provide a route to 3,4-diarylisoxazoles, a class of compounds investigated as selective COX-2 inhibitors. []

Q4: Are there any reported challenges or limitations associated with using 4-iodoisoxazoles?

A4: Some studies indicate potential challenges:

- Steric Effects: The size and nature of substituents on the isoxazole ring, particularly at the C3 position, can influence the efficiency of palladium-catalyzed cross-coupling reactions. []

- Proto-Deiodination: Under specific conditions, such as heating in the presence of sulfuric acid, 4-iodoisoxazoles may undergo proto-deiodination, leading to the loss of the iodine substituent. []

Q5: How does the structure of the 4-iodoisoxazole influence its reactivity in palladium-catalyzed reactions?

A5: Research suggests the following:

- Steric Hindrance: Bulky substituents, particularly at the C3 position, can hinder the approach of coupling partners, potentially decreasing reaction yields. [] Conversely, smaller substituents at C5 have less impact.

Q6: Have any studies explored the stability of 4-iodoisoxazoles under various conditions?

A6: While specific stability studies are limited in the provided research, some observations provide insights:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.